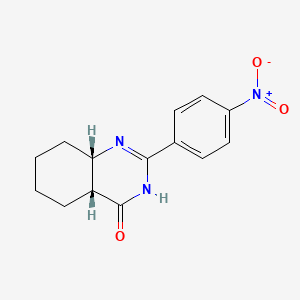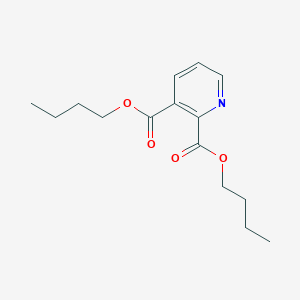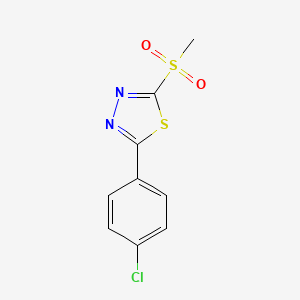
1-Hexadecyl-3-hydroxypyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexadecyl-3-hydroxypyridin-1-ium bromide is a quaternary ammonium compound with a long alkyl chain. It is known for its surfactant properties and is used in various applications, including as an antimicrobial agent. The compound’s structure consists of a pyridinium ring substituted with a hexadecyl chain and a hydroxyl group, making it amphiphilic.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hexadecyl-3-hydroxypyridin-1-ium bromide can be synthesized through a quaternization reaction. The process typically involves the reaction of 3-hydroxypyridine with 1-bromohexadecane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hexadecyl-3-hydroxypyridin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions.
Complex Formation: The compound can form complexes with metal ions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Products include various substituted pyridinium salts.
Oxidation Products: Oxidized derivatives of the hydroxyl group.
Reduction Products: Reduced forms of the pyridinium compound.
Applications De Recherche Scientifique
1-Hexadecyl-3-hydroxypyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic.
Industry: Utilized in formulations of cleaning agents, disinfectants, and personal care products.
Mécanisme D'action
The mechanism of action of 1-Hexadecyl-3-hydroxypyridin-1-ium bromide primarily involves its surfactant properties. The long alkyl chain interacts with lipid membranes, leading to membrane disruption and cell lysis. The hydroxyl group can form hydrogen bonds, enhancing its interaction with biological molecules. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell death.
Comparaison Avec Des Composés Similaires
Cetylpyridinium bromide: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Hexadecyltrimethylammonium bromide: A quaternary ammonium compound with a similar alkyl chain but different head group.
Uniqueness: 1-Hexadecyl-3-hydroxypyridin-1-ium bromide is unique due to the presence of the hydroxyl group on the pyridinium ring, which enhances its hydrogen bonding capabilities and potentially increases its efficacy in certain applications compared to similar compounds.
Propriétés
Numéro CAS |
65132-49-2 |
|---|---|
Formule moléculaire |
C21H38BrNO |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
1-hexadecylpyridin-1-ium-3-ol;bromide |
InChI |
InChI=1S/C21H37NO.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-19-16-17-21(23)20-22;/h16-17,19-20H,2-15,18H2,1H3;1H |
Clé InChI |
WTBVHKIDSUGOGJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+]1=CC=CC(=C1)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


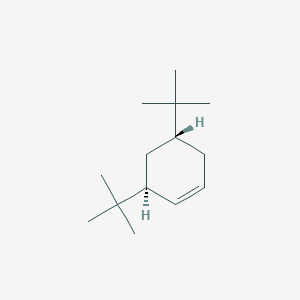

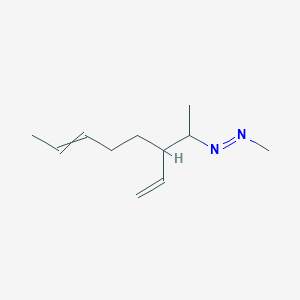
![N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495567.png)
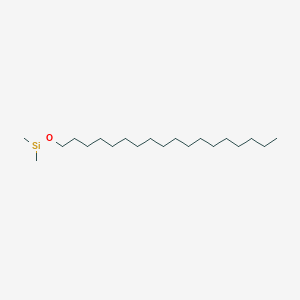
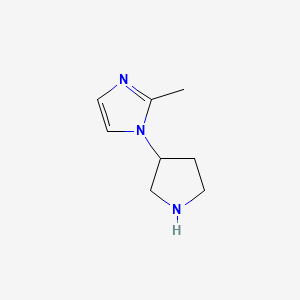

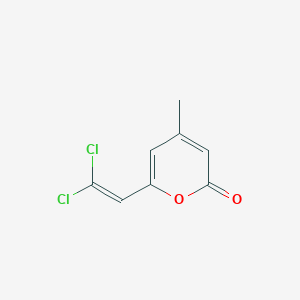
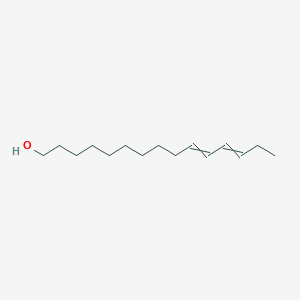
![4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol](/img/structure/B14495599.png)

